molecular formula C11H8OS B1304819 2-(Thiophen-2-yl)benzaldehyde CAS No. 99902-07-5

2-(Thiophen-2-yl)benzaldehyde

Cat. No. B1304819
Key on ui cas rn: 99902-07-5
M. Wt: 188.25 g/mol
InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
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Patent
US07053101B2

Procedure details

To a mixture of 2-bromobenzaldehyde (1.17 mL, 10.0 mmol) and 2.0 M aqueous sodium carbonate (75 mL) in DME (225 mL) were added thiophene-2-boronic acid (1.53 g, 12.0 mmol) and tetrakis(triphenylphosphine)palladium[0] (578 mg, 0.5 mmol). The mixture was heated to reflux under nitrogen for 16 hr. The resulting solution was cooled, and the crude product was extracted from aqueous solution with ethyl acetate. The organic layer was dried over MgSO4, and the solvents were removed under vacuum. The crude product was purified on flash column with 25% DCM in hexane to yield 2-(2-thienyl)benzaldehyde.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
578 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1B(O)O>COCCOC>[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
578 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 16 hr
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted from aqueous solution with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified on flash column with 25% DCM in hexane

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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